

# Summary of Quantitative Data on 5,7-Dimethoxyflavone

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## Compound Focus: 5,7-Dimethoxyflavone

CAS No.: 21392-57-4

Cat. No.: S587478

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Application / Model	Key Findings / IC <sub>50</sub>	Effective Concentrations / Doses	Cited Mechanisms & Assays	Reference
Hepatocellular Carcinoma (In Vivo)	Reduced tumor number/size, improved liver function.	40 mg/kg, 80 mg/kg (oral gavage)	Gut-liver axis (A. <i>muciniphila</i> ), NF-κB/CCL2 pathway, CD8+ T cell infiltration. IHC, flow cytometry, 16S rRNA sequencing.	[1]
Liver Cancer (In Vitro)	IC <sub>50</sub> of 25 μM in HepG2 cells.	10 - 50 μM (in vitro)	ROS generation, mitochondrial membrane potential (ΔΨ <sub>m</sub> ) loss, Sub-G1 cell cycle arrest, apoptosis. MTT, flow cytometry, DAPI staining.	[2]
Neuroprotection (In Vivo)	Improved spatial memory, reduced anxiety.	10, 20, 40 mg/kg (oral, 21 days)	Target prediction: GABRA1, GABRG2, 5-HT2A. Upregulated GABA & serotonin receptors, reduced Aβ & pro-inflammatory	[3]

Application / Model	Key Findings / IC <sub>50</sub>	Effective Concentrations / Doses	Cited Mechanisms & Assays	Reference
			markers. MWM, OFT, RT-PCR, ELISA.	
Pharmacokinetics (Mouse)	Rapid absorption, extensive distribution.	10 mg/kg (oral gavage, for PK study)	Cmax: 224.52 ± 36.62 ng/mL. AUC: 494.45 ± 79.13 h·ng/mL. Sensitive LC-MS/MS quantification (LLOQ: 2 ng/mL).	[4]

## Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the application notes.

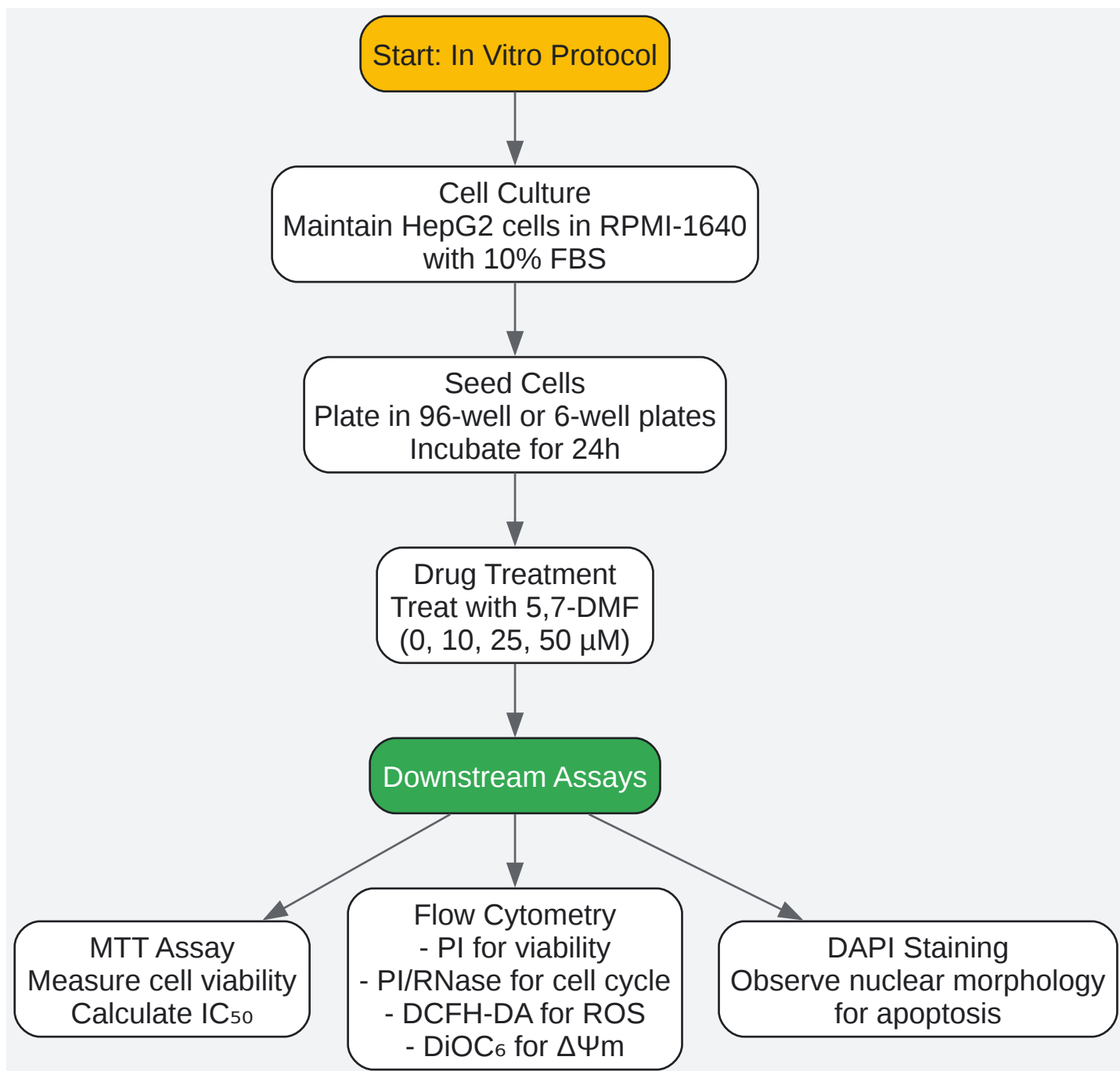
### Protocol 1: In Vitro Anticancer Activity on Liver Cancer Cells [2]

This protocol assesses the cytotoxic effects and mechanisms of 5,7-DMF on human liver cancer HepG2 cells.

- **1. Cell Culture**
  - Maintain HepG2 cells in **RPMI-1640 medium** supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- **2. Cytotoxicity Assay (MTT Assay)**
  - Seed cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours.
  - Treat cells with a range of **5,7-DMF concentrations** (e.g., 0, 10, 25, 50 µM) for 24-72 hours. Use DMSO as a vehicle control (final concentration ≤ 0.1%).
  - Add **MTT reagent** (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
  - Carefully remove the medium, dissolve the formed formazan crystals in DMSO, and measure the absorbance at 570 nm using a microplate reader.
  - Calculate the percentage of cell viability and determine the **IC<sub>50</sub> value** using non-linear regression analysis.
- **3. Apoptosis and Cell Cycle Analysis by Flow Cytometry**

- **Cell Viability (Propidium Iodide Exclusion):** After treatment, harvest and wash cells. Resuspend in PBS containing **PI** and analyze immediately by flow cytometry. PI-positive cells are considered non-viable.
- **Cell Cycle Distribution:** Fix the treated cells in 70% ethanol at -20°C overnight. Wash and incubate cells in a solution containing **PI (40 µg/mL)**, **RNase A (0.1 mg/mL)**, and **Triton X-100 (0.1%)** for 30 minutes in the dark. Analyze DNA content using a flow cytometer.
- **Reactive Oxygen Species (ROS):** Incubate treated cells with the fluorescent probe **DCFH-DA (10 µM)** for 30 minutes in the dark. Measure ROS production as fluorescence intensity via flow cytometry.
- **Mitochondrial Membrane Potential ( $\Delta\Psi_m$ ):** Stain treated cells with **DiOC<sub>6</sub> (1 µM)** for 30 minutes in the dark. Analyze the fluorescence intensity by flow cytometry, where a decrease indicates loss of  $\Delta\Psi_m$ .
- **4. Nuclear Morphology (DAPI Staining)**
  - After treatment, fix cells and stain with **DAPI (4',6-diamidino-2-phenylindole)** solution.
  - Observe under a fluorescence microscope for apoptotic features like nuclear condensation and fragmentation.

The following diagram outlines the key steps of this in vitro protocol:



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## Protocol 2: In Vivo Efficacy in a Hepatocellular Carcinoma (HCC) Mouse Model [1]

This protocol describes the induction of an HCC model and the evaluation of 5,7-DMF's therapeutic effects.

- **1. HCC Model Induction and Drug Administration**
  - Use male C57BL/6J mice (6-8 weeks old).
  - **Tumor Initiation:** On postnatal day 14, administer a single intraperitoneal (i.p.) injection of **Diethylnitrosamine (DEN)** at 25 mg/kg.
  - **Tumor Promotion:** Starting 4 weeks after DEN injection, administer i.p. injections of **CCl<sub>4</sub>** (0.5 mL/kg, diluted 1:10 in mineral oil) once a week for 12 consecutive weeks.
  - **DMF Treatment:** After the first 2 weeks of the CCl<sub>4</sub> promotion period, randomly divide mice into groups (e.g., Control, HCC model, DMF\_L (40 mg/kg), DMF\_H (80 mg/kg)). Administer 5,7-DMF or vehicle via **oral gavage** for the remainder of the study.
- **2. Sample Collection and Analysis**
  - At the endpoint, collect blood and liver tissues.
  - **Liver/Body Weight Ratio:** Calculate the ratio of liver weight to final body weight.
  - **Serum Biochemistry:** Measure levels of liver function markers (e.g., ALT, AST) and AFP (a tumor marker) using commercial ELISA kits.
  - **Histopathology:**
    - Fix liver tissues in formalin, embed in paraffin, and section.
    - Perform **Haematoxylin and Eosin (H&E) staining** to assess tumor nodules and general histoarchitecture.
    - Perform **Immunohistochemistry (IHC)** for specific targets (e.g., CD8 for T-cell infiltration) using a standard IHC kit.
- **3. Investigation of Gut-Liver Axis Mechanism**
  - **Gut Microbiota Analysis:** Collect fecal samples. Extract microbial DNA and perform **16S rRNA sequencing** to analyze changes in the gut microbiota composition.
  - **Immune Cell Infiltration:** Prepare single-cell suspensions from liver tissues or use tissue sections for **flow cytometry** or **immunofluorescence staining** to quantify CD8<sup>+</sup> T cells and other immune markers.

## Protocol 3: Quantification of 5,7-DMF in Mouse Plasma using LC-MS/MS [4]

This protocol is crucial for determining the pharmacokinetic profile of 5,7-DMF.

- **1. Sample Preparation**
  - Use **liquid-liquid extraction**. Thaw plasma samples on ice.
  - To a 50 µL aliquot of mouse plasma, add the internal standard (e.g., 5,7,4'-Trimethoxyflavone, TMF) and 300 µL of acetonitrile or ethyl acetate.
  - Vortex mix vigorously for 10 minutes, then centrifuge at 13,000 x g for 10 minutes.
  - Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

- Reconstitute the dry residue with 100  $\mu$ L of mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
- **2. LC-MS/MS Conditions**
  - **Chromatography:**
    - **Column:** C18 column (e.g., 50 x 2.1 mm, 1.8  $\mu$ m).
    - **Mobile Phase:** A) 2 mM Ammonium Formate in Water, B) Acetonitrile.
    - **Gradient:** Programmed run, e.g., from 10% B to 90% B over a few minutes.
    - **Flow Rate:** 0.3 mL/min.
    - **Injection Volume:** 5  $\mu$ L.
  - **Mass Spectrometry:**
    - **Ionization:** Electrospray Ionization (ESI) in **positive mode**.
    - **Detection:** Multiple Reaction Monitoring (MRM).
    - **Monitor Transition for 5,7-DMF:** m/z **283.1**  $\rightarrow$  **268.1** [M+H]<sup>+</sup> (quantifier).

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